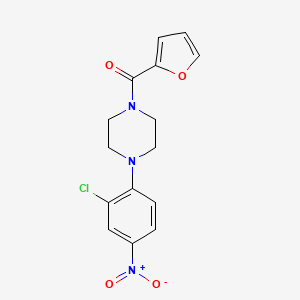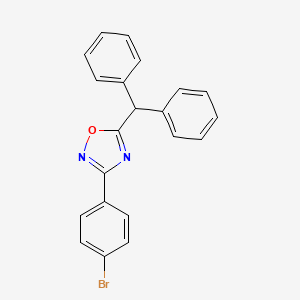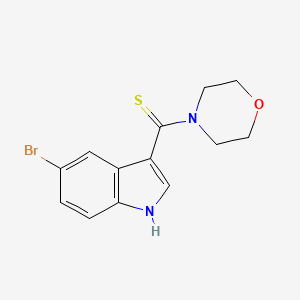![molecular formula C26H29N3O4 B4899899 2,2'-[[(2-ethylhexyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B4899899.png)
2,2'-[[(2-ethylhexyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-[[(2-ethylhexyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione), also known as EHIMBI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EHIMBI is a member of the isoindoline family of compounds and has been shown to possess a range of biochemical and physiological effects.
作用機序
The mechanism of action of 2,2'-[[(2-ethylhexyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione) is not fully understood, but it is thought to involve the formation of a complex with metal ions. This complex may then interact with cellular components, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
2,2'-[[(2-ethylhexyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione) has been shown to have a range of biochemical and physiological effects. In addition to its use as a fluorescent probe for metal ions, 2,2'-[[(2-ethylhexyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione) has been shown to have antioxidant properties and to inhibit the activity of certain enzymes. It has also been shown to have potential applications in the treatment of cancer, as it can induce cell death in cancer cells.
実験室実験の利点と制限
2,2'-[[(2-ethylhexyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione) has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a high yield. It is also highly selective for certain metal ions, making it a useful tool for studying metal ion transport and homeostasis. However, 2,2'-[[(2-ethylhexyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione) also has some limitations. It can be difficult to work with due to its low solubility in aqueous solutions, and it may have limited stability under certain conditions.
将来の方向性
There are several future directions for research on 2,2'-[[(2-ethylhexyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione). One area of interest is the development of new synthesis methods that improve the yield and purity of the compound. Another area of interest is the development of new applications for 2,2'-[[(2-ethylhexyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione), such as its use as a therapeutic agent for cancer or other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2,2'-[[(2-ethylhexyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione) and its interactions with cellular components.
合成法
2,2'-[[(2-ethylhexyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione) can be synthesized using a variety of methods, including condensation reactions and multicomponent reactions. One common method involves the reaction of 2,3-dimethyl-1,4-phenylenediamine with diethyl malonate and 2-ethylhexyl isocyanate in the presence of a catalyst. This reaction produces 2,2'-[[(2-ethylhexyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione) in high yields and purity.
科学的研究の応用
2,2'-[[(2-ethylhexyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione) has been extensively studied for its potential applications in scientific research. One area of interest is its potential as a fluorescent probe for the detection of metal ions. 2,2'-[[(2-ethylhexyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione) has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit a fluorescent signal upon binding. This makes it a useful tool for studying metal ion transport and homeostasis in cells.
特性
IUPAC Name |
2-[[(1,3-dioxoisoindol-2-yl)methyl-(2-ethylhexyl)amino]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-3-5-10-18(4-2)15-27(16-28-23(30)19-11-6-7-12-20(19)24(28)31)17-29-25(32)21-13-8-9-14-22(21)26(29)33/h6-9,11-14,18H,3-5,10,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSLQBRSBIUFTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN(CN1C(=O)C2=CC=CC=C2C1=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4899841.png)

![4-methyl-6-(4-methyl-1-piperazinyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B4899851.png)
![6-[(4-propoxybenzoyl)amino]hexanoic acid](/img/structure/B4899853.png)
![1-(2-methoxyphenyl)-5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4899868.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899870.png)
![4-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B4899877.png)


![(4-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B4899891.png)
![2,5-dichloro-N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4899905.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,2-diphenylacetamide](/img/structure/B4899919.png)